molecular formula C19H26N2O3S2 B5658610 N-ethyl-2-isopropyl-4-methyl-N-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-thiazole-5-carboxamide

N-ethyl-2-isopropyl-4-methyl-N-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-thiazole-5-carboxamide

Cat. No. B5658610
M. Wt: 394.6 g/mol
InChI Key: ZCQCUNLEMBPQLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiazole derivatives are typically synthesized through cyclization reactions involving thioamides or thioureas and α-haloketones or α,β-unsaturated carbonyl compounds. A notable method involves the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides, producing various thiazolecarboxamides with high yields. This method's advantage lies in its wide-ranging reactivity and rapid reaction times without the need for a catalyst (Singh et al., 2022).

Molecular Structure Analysis

Thiazole derivatives exhibit diverse molecular structures, often determined using spectroscopic methods such as IR, ^1H NMR, and mass spectrometry. For example, the synthesis of certain thiazole derivatives involves acylation and methylation steps, leading to compounds with varying substituents on the thiazole ring, which can significantly affect the molecule's properties and reactivity (Dovlatyan et al., 2004).

properties

IUPAC Name

N-ethyl-4-methyl-N-[2-(4-methylphenyl)sulfonylethyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S2/c1-6-21(19(22)17-15(5)20-18(25-17)13(2)3)11-12-26(23,24)16-9-7-14(4)8-10-16/h7-10,13H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQCUNLEMBPQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCS(=O)(=O)C1=CC=C(C=C1)C)C(=O)C2=C(N=C(S2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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